2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a benzothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzamides and benzothiazoles, which are structural components of this compound, have been widely used in medical and biological industries . They have been associated with various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor .
Mode of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , and anti-inflammatory activities. The mode of action is likely dependent on the specific biological target and the environmental context.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways related to their biological activities . For example, some benzothiazole derivatives have been reported to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological effects, such as anti-inflammatory activity, where they showed inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the benzothiazole moiety, resulting in different biological activities.
4-Methoxy-1,3-benzothiazol-2-ylamine: Lacks the benzamide core, leading to different chemical properties and applications.
Uniqueness
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzamide core and benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-5-9-13-14(11)18-17(24-13)19-16(20)10-6-4-8-12(22-2)15(10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXQCDYWPVRWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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